molecular formula C8H9ClO3S B3033034 4-(2-chloroethyl)benzenesulfonic Acid CAS No. 7296-73-3

4-(2-chloroethyl)benzenesulfonic Acid

Cat. No.: B3033034
CAS No.: 7296-73-3
M. Wt: 220.67 g/mol
InChI Key: ZVDGSGOXAMGDGH-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . It is a derivative of benzenesulfonic acid, where a 2-chloroethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-chloroethyl)benzenesulfonic acid can be synthesized through the sulfonation of 4-(2-chloroethyl)benzene using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction typically involves the following steps:

    Sulfonation: 4-(2-chloroethyl)benzene is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.

    Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)benzenesulfonic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Produces substituted benzenesulfonic acid derivatives.

    Oxidation: Results in sulfonic acid derivatives.

    Reduction: Forms sulfonate salts.

Scientific Research Applications

4-(2-chloroethyl)benzenesulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)benzenesulfonic acid involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloroethyl group can be displaced by nucleophiles, leading to the formation of various substituted products. The sulfonic acid group enhances the compound’s solubility in water and its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound without the chloroethyl group.

    p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a chloroethyl group.

    Sulfanilic Acid: Contains an amino group instead of a chloroethyl group.

Uniqueness

4-(2-chloroethyl)benzenesulfonic acid is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and solubility properties compared to other sulfonic acids. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

IUPAC Name

4-(2-chloroethyl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDGSGOXAMGDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406788
Record name 4-(2-chloroethyl)benzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-73-3
Record name 4-(2-chloroethyl)benzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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